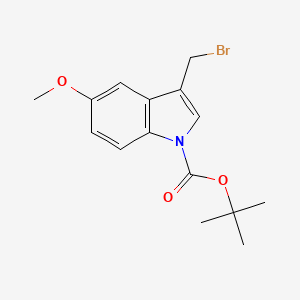
4-Butyl-4H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-4H-1,2,4-triazol-3-amine is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The butyl group is attached to the fourth position of the triazole ring, and an amine group is attached to the third position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4H-1,2,4-triazol-3-amine with butyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of the triazole attacks the butyl halide, resulting in the formation of the desired product .
Another method involves the use of 3-amino-1,2,4-triazole as a starting material. This compound can be reacted with butyl isocyanate under mild conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include butyl halides, 3-amino-1,2,4-triazole, and suitable bases such as sodium hydroxide or potassium carbonate .
化学反応の分析
Types of Reactions
4-Butyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, aryl halides; reactions are conducted under basic or acidic conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives.
科学的研究の応用
作用機序
The mechanism of action of 4-Butyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors through hydrogen bonding and dipole interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound of 4-Butyl-4H-1,2,4-triazol-3-amine, widely used in pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
特性
分子式 |
C6H12N4 |
|---|---|
分子量 |
140.19 g/mol |
IUPAC名 |
4-butyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12N4/c1-2-3-4-10-5-8-9-6(10)7/h5H,2-4H2,1H3,(H2,7,9) |
InChIキー |
FJBSFWQCORJSNO-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=NN=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)


![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
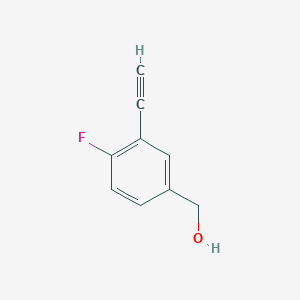
![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
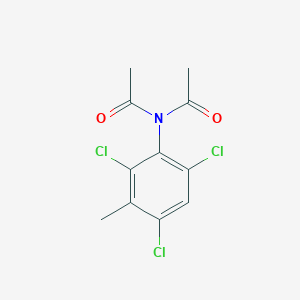

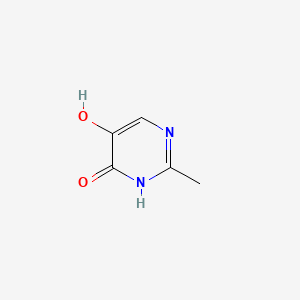
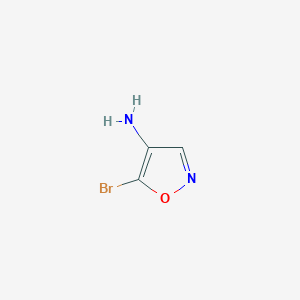
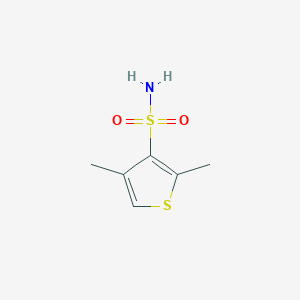
![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)
